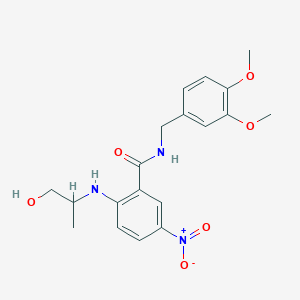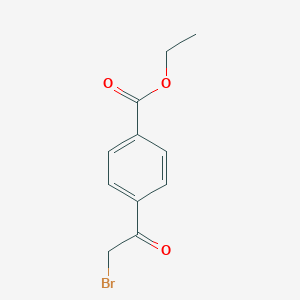
Xanthoanthrafil
概要
説明
Xanthoanthrafil has been identified as a phosphodiesterase-5 inhibitor found in a dietary supplement promoted for sexual enhancement. Its discovery highlights the importance of rigorous analysis in identifying compounds within commercial products for safety and regulatory compliance (Kumasaka et al., 2008).
Synthesis Analysis
Although specific details on the synthesis of Xanthoanthrafil itself were not found, related compounds such as xanthohumol have been synthesized through methods that might offer insights into the synthesis of Xanthoanthrafil. Xanthohumol's synthesis involves a six-step process starting from phloracetophenone, indicating the complexity and the potential approaches that could be involved in synthesizing similar compounds (Khupse & Erhardt, 2007).
Molecular Structure Analysis
The molecular structure of Xanthoanthrafil has been detailed through analysis techniques such as TLC, HPLC, NMR, and accurate mass measurement, revealing it to be N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide with a molecular weight of 389 (Kumasaka et al., 2008).
Chemical Reactions and Properties
Research on similar compounds, such as the synthesis of anthracene-stacked oligomers using a xanthene skeleton, and studies on xanthones produced by fungi, lichens, and bacteria, provide insights into the chemical reactions and properties xanthoanthrafil might undergo or possess. These studies highlight the chemical versatility and potential reactivity of xanthoanthrafil's molecular structure (Morisaki et al., 2010; Masters & Bräse, 2012).
Physical Properties Analysis
The physical properties of Xanthoanthrafil, such as solubility, melting point, and optical rotation, can be inferred from the analysis of related compounds. For example, studies on the electrospinning of xanthan polysaccharide and the synthesis of xanthoquinodins provide a framework for understanding how Xanthoanthrafil's structure influences its physical properties (Shekarforoush et al., 2017; Tabata et al., 1993).
Chemical Properties Analysis
Xanthoanthrafil's chemical properties, such as reactivity with other molecules, stability under various conditions, and its behavior in chemical reactions, can be partially understood through the synthesis and analysis of similar compounds. For instance, the study on the synthesis of xanthones and the preparation of xanthene derivatives provides valuable insights into the chemical behavior of xanthoanthrafil and related molecules (Sousa & Pinto, 2005; Zolfigol et al., 2012).
科学的研究の応用
Anti-Inflammatory and Anti-Cancer Properties : Xanthorrhizol, a compound related to Xanthoanthrafil, has been shown to inhibit TPA-induced acute inflammation and mouse skin carcinogenesis, acting on key enzymes and pathways like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase (Chung et al., 2007).
Obesity, Diabetes, and Liver Disease : Micellar solubilized xanthohumol, another compound similar to Xanthoanthrafil, has shown promise in reducing body weight gain, glucose intolerance, hepatic steatosis, pro-inflammatory gene expression, and immune cell infiltration in models of obesity, diabetes, and non-alcoholic fatty liver disease (Mahli et al., 2019).
Anti-Tumor Effects : Studies suggest that xanthohumol can inhibit the growth of vascular tumors in vivo by affecting the NF-κB and Akt pathways in endothelial cells (Albini et al., 2006).
Dermatological Applications : Xanthii fructus extract has been found to inhibit TNF-α/IFN-γ-induced Th2-chemokine production in human epidermal keratinocytes, indicating potential for dermatological applications (Park et al., 2015).
Hepatoprotective Effects : Xanthohumol has been shown to have hepatoprotective effects and is considered as a potential therapeutic agent for treating obesity, dysregulation of glucose metabolism, and hepatic steatosis (Weiskirchen et al., 2015).
Larynx Cancer Treatment : Xanthohumol has demonstrated the ability to inhibit cell cycle progression and proliferation of larynx cancer cells in vitro, suggesting its potential as a treatment agent for larynx cancer (Sławińska-Brych et al., 2015).
Phosphodiesterase-5 Inhibition : Xanthoanthrafil specifically has been identified as a phosphodiesterase-5 inhibitor and was found in a dietary supplement promoted for sexual enhancement, with a content of about 31 mg/capsule (Kumasaka et al., 2008).
Food Additive and Medical Applications : Xanthohumol is also noted for its potential medical applications and as a food additive (Liu et al., 2015).
作用機序
Target of Action
Xanthoanthrafil, also known as Benzamidenafil , is a synthetic drug that primarily targets Phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in cell signaling pathways .
Mode of Action
Xanthoanthrafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an accumulation of cGMP, which in turn results in an increase in intracellular calcium levels . The increase in calcium levels can trigger various cellular responses, depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Xanthoanthrafil is the cGMP signaling pathway . By inhibiting PDE5, Xanthoanthrafil increases the levels of cGMP, which can then activate or inhibit various downstream targets, leading to a range of cellular effects. The exact downstream effects can vary depending on the specific cell type and the presence of other signaling molecules.
Result of Action
The primary result of Xanthoanthrafil’s action is an increase in intracellular calcium levels due to the accumulation of cGMP . This can lead to various cellular responses, depending on the specific cell type and signaling pathways involved. For example, in smooth muscle cells, increased calcium levels can lead to muscle relaxation, which is why PDE5 inhibitors are often used to treat conditions like erectile dysfunction .
Safety and Hazards
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031839 | |
| Record name | Benzamidenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthoanthrafil | |
CAS RN |
1020251-53-9 | |
| Record name | Xanthoanthrafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamidenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOANTHRAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Xanthoanthrafil and how is it related to phosphodiesterase-5 (PDE-5) inhibitors?
A1: Xanthoanthrafil is a chemical compound classified as a phosphodiesterase-5 (PDE-5) inhibitor. [, , ] This means it blocks the action of the PDE-5 enzyme, which is involved in regulating certain signaling pathways within cells. While initially synthesized by Fujisawa Pharmaceutical Co., Ltd. as FR226807, its discovery in a dietary supplement led to its renaming as (R)-xanthoanthrafil in collaboration with Astellas Pharma Inc., the successor of Fujisawa Pharmaceutical Co., Ltd.. []
Q2: Why is the presence of Xanthoanthrafil in dietary supplements a concern?
A2: The detection of Xanthoanthrafil in dietary supplements raises concerns because it is an undeclared pharmaceutical ingredient. [, , ] Its presence poses potential health risks to consumers, especially those unaware of its presence and potential interactions with other medications or pre-existing health conditions.
Q3: How is Xanthoanthrafil detected and quantified in products?
A3: Several analytical methods have been developed for the detection and quantification of Xanthoanthrafil in various matrices. Gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is a common technique. [] High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is another robust method used for simultaneous determination of Xanthoanthrafil alongside other related compounds in dietary supplements. [, ] These methods offer high sensitivity, reproducibility, and specificity, enabling researchers to accurately identify and quantify Xanthoanthrafil even at low levels.
Q4: What is the structure of Xanthoanthrafil and how has it been elucidated?
A4: Xanthoanthrafil has the molecular formula C19H23N3O6 and a molecular weight of 389. [] Its structure was determined through a combination of techniques including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] These analyses revealed its chemical structure as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide. []
Q5: What is known about the structure-activity relationship (SAR) of Xanthoanthrafil?
A5: While specific SAR studies on Xanthoanthrafil might be limited, its classification as a PDE-5 inhibitor suggests structural similarities to other known compounds in this class, like sildenafil, vardenafil, and tadalafil. [] Modifications to its chemical structure, particularly around the pharmacophore responsible for PDE-5 inhibition, are likely to influence its activity, potency, and selectivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)



![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)


